molecular formula C17H13F3N2O2 B6344999 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264041-63-5

5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6344999
CAS No.: 1264041-63-5
M. Wt: 334.29 g/mol
InChI Key: NDMVZAFLTZGGCA-UHFFFAOYSA-N
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Description

5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a synthetic compound known for its unique chemical structure and properties. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of phenyl and trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxamide
  • 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

Uniqueness

The presence of the carboxylic acid group in 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid distinguishes it from its carboxamide and carboxylate counterparts. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-phenyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-7-4-8-13(9-12)22-15(10-14(21-22)16(23)24)11-5-2-1-3-6-11/h1-9,15H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMVZAFLTZGGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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